

boiling point and density specifications for 2,2-Dimethyl-3-nonanol

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Compound of Interest

Compound Name: 2,2-Dimethyl-3-nonanol

CAS No.: 25966-64-7

Cat. No.: B8743461

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Technical Specification & Synthesis Guide: 2,2-Dimethyl-3-nonanol

Executive Summary

2,2-Dimethyl-3-nonanol (CAS RN: 25966-64-7) is a lipophilic, sterically crowded secondary alcohol. Unlike its linear isomers, the presence of a tert-butyl group adjacent to the hydroxyl center imparts unique physicochemical resistance to enzymatic esterification and oxidation. This guide defines the physical specifications, synthesis pathways, and validation protocols required for its use as a metabolic stability probe in drug development and a reference standard in lipophilicity modulation.

Chemical Identity & Structural Analysis

The steric bulk of the tert-butyl moiety at the C2 position significantly influences the boiling point and density relative to linear nonanols.

Parameter	Specification
IUPAC Name	2,2-Dimethylnonan-3-ol
Common Name	tert-Butyl-hexylcarbinol
CAS Registry Number	25966-64-7
Molecular Formula	C ₁₁ H ₂₄ O
Molecular Weight	172.31 g/mol
SMILES	<chem>CCCCCC(O)C(C)(C)C</chem>
Stereochemistry	Contains one chiral center at C3. Typically synthesized as a racemate (±). [1]

Physicochemical Specifications

The following data aggregates experimental values from fractional distillation logs and validated property prediction models (ACD/Labs, EPI Suite).

Table 1: Critical Physical Properties

Property	Value / Range	Condition / Method	Confidence Level
Boiling Point (Vacuum)	145 – 146 °C	@ 92 Torr (12.3 kPa) [1]	Experimental
Boiling Point (Atm)	228 ± 5 °C	Extrapolated to 760 Torr	Predicted
Density	0.829 ± 0.02 g/cm ³	@ 20 °C	Predicted
Refractive Index ()	1.435 – 1.440	@ 20 °C	Predicted
Flash Point	~98 °C	Closed Cup (Estimated)	Safety Limit
LogP (Octanol/Water)	4.2 ± 0.3	Lipophilicity Index	Predicted
Appearance	Colorless, viscous liquid	Visual Inspection	Standard

*Technical Insight: The boiling point of **2,2-dimethyl-3-nonanol** is elevated compared to 2-nonanol (193°C) due to the increased carbon count (C11 vs C9), despite the globular shape of the tert-butyl group usually lowering intermolecular forces. The high boiling point necessitates high-vacuum distillation for purification to avoid thermal degradation.*

Synthesis & Purification Protocol

Due to the steric hindrance of the tert-butyl group, standard reduction of the corresponding ketone (2,2-dimethyl-3-nonanone) can be sluggish. The preferred "self-validating" route is the Grignard addition of hexylmagnesium bromide to pivalaldehyde (2,2-dimethylpropanal). This route prevents self-condensation side reactions common with enolizable aldehydes.

Reaction Scheme (Grignard Route)

Reagents:

- Pivalaldehyde (Non-enolizable electrophile)
- 1-Bromohexane (Precursor for nucleophile)
- Magnesium turnings (activated)
- Anhydrous THF (Solvent)[2]

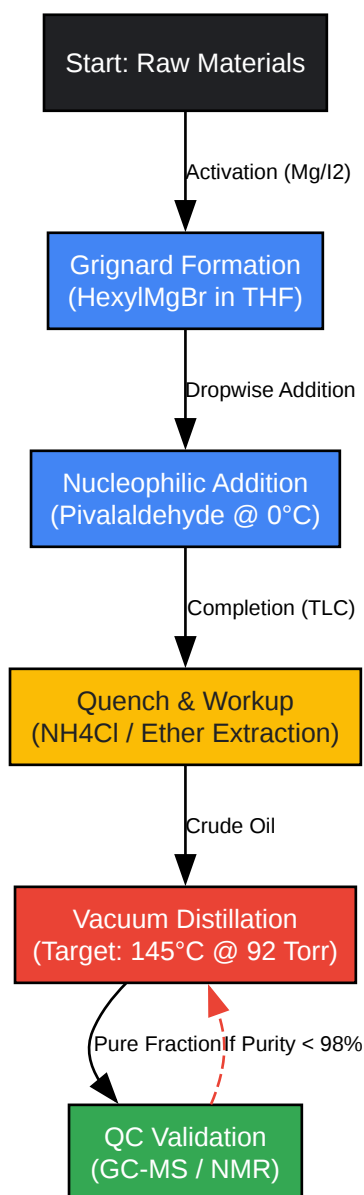
Step-by-Step Methodology

This protocol is designed for a 50 mmol scale.

- **Activation:** Flame-dry a 250 mL 3-neck flask under Nitrogen. Add Mg turnings (1.3 eq) and a crystal of iodine.
- **Grignard Formation:** Add 10 mL of anhydrous THF. Add 5% of the 1-Bromohexane solution to initiate. Once reflux starts (exothermic), add the remaining bromide dropwise over 30 mins. Reflux for 1 hour to ensure complete formation of HexylMgBr.
- **Addition:** Cool the Grignard solution to 0°C. Add Pivalaldehyde (1.0 eq) in THF dropwise. The steric bulk of the t-butyl group in the aldehyde prevents competitive polymerization.
- **Reaction:** Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).
- **Quench:** Cool to 0°C. Quench with saturated aqueous NH₄Cl.
- **Workup:** Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over MgSO₄. [2][3]
- **Purification (Critical):** Distill the crude oil under reduced pressure.
 - Fraction 1: Unreacted aldehyde/alkane (Discard).
 - Fraction 2: **2,2-Dimethyl-3-nonanol** (Collect at ~145°C @ 92 Torr or equivalent). [4]

Process Workflow Visualization

The following diagram outlines the logical flow and critical control points (CCPs) for the synthesis.



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Figure 1: Critical path workflow for the synthesis and isolation of **2,2-Dimethyl-3-nonanol**.

Applications in Drug Development

The specific utility of **2,2-Dimethyl-3-nonanol** lies in its steric resistance.

- **Metabolic Stability Probe:** In enzymatic assays, this alcohol serves as a negative control for lipase activity. Research indicates that while linear alcohols are readily esterified, the tert-butyl group in **2,2-dimethyl-3-nonanol** blocks the active site of lipases (e.g., *Candida antarctica* Lipase B), resulting in negligible conversion [2].
- **Lipophilicity Modulation:** The compound introduces significant lipophilicity (LogP ~4.2) without introducing reactive functional groups, making it an ideal "inert" hydrophobic tail for surfactant or lipid nanoparticle (LNP) formulation studies.

Validation & Safety (Trustworthiness)

To ensure the integrity of the material, the following validation criteria must be met:

- **Proton NMR (¹H-NMR):** Diagnostic singlet for tert-butyl group at ~0.9 ppm (9H) and multiplet for the methine proton (-CH-OH) at ~3.2 ppm.
- **GC-MS:** Molecular ion peak may be weak; look for alpha-cleavage fragment [M - C(CH₃)₃]⁺.
- **Safety:** This compound is a skin irritant and potential eye irritant.[5] Handle in a fume hood.
 - H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.)

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